2-(Chloromethyl)-1-isopropyl-1H-imidazole is a heterocyclic organic compound characterized by an imidazole ring with a chloromethyl group at the 2-position and an isopropyl group at the 1-position. This compound belongs to a larger class of imidazole derivatives, which are known for their diverse biological activities and applications across various fields, including pharmaceuticals, agriculture, and materials science. The chemical structure can be represented by the molecular formula and has a CAS number of 773817-02-0 .
The synthesis of 2-(Chloromethyl)-1-isopropyl-1H-imidazole typically involves the chloromethylation of 1-isopropyl-1H-imidazole, often utilizing chloromethyl methyl ether in the presence of Lewis acid catalysts such as zinc chloride. This compound is available from various chemical suppliers, indicating its relevance in research and industrial applications .
This compound is classified as an imidazole derivative, which falls under the category of heterocyclic compounds. Due to its functional groups, it exhibits properties that make it useful in medicinal chemistry and synthetic organic chemistry.
The primary method for synthesizing 2-(Chloromethyl)-1-isopropyl-1H-imidazole involves chloromethylation of 1-isopropyl-1H-imidazole. The reaction typically employs chloromethyl methyl ether as the chloromethylating agent in conjunction with a Lewis acid catalyst like zinc chloride. This process occurs under acidic conditions, facilitating the introduction of the chloromethyl group at the 2-position of the imidazole ring.
The reaction can be summarized as follows:
The molecular structure of 2-(Chloromethyl)-1-isopropyl-1H-imidazole features:
The compound's molecular weight is approximately 160.62 g/mol, and its structural representation can be visualized using molecular modeling software or chemical drawing tools .
2-(Chloromethyl)-1-isopropyl-1H-imidazole participates in several significant chemical reactions:
These reactions are crucial for synthesizing more complex organic molecules and modifying biological activity through structural changes.
The mechanism of action for 2-(Chloromethyl)-1-isopropyl-1H-imidazole involves its ability to interact with biological targets via its functional groups. The chloromethyl moiety allows for nucleophilic substitution reactions that can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate enzymatic activity or receptor function, potentially leading to various biological effects.
Furthermore, the imidazole ring's ability to participate in hydrogen bonding and π-π interactions enhances its reactivity and binding affinity towards biological macromolecules.
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm purity and structural integrity during synthesis .
2-(Chloromethyl)-1-isopropyl-1H-imidazole has several applications in scientific research:
2-(Chloromethyl)-1-isopropyl-1H-imidazole (CAS: 1053655-72-3) serves as a critical synthon in anticancer supramolecular systems due to its dual functional groups: the chloromethyl moiety enables covalent bonding, while the imidazole ring facilitates noncovalent interactions. Molecular docking studies demonstrate that derivatives of this compound exhibit strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase domains through:
A 2024 study hybridized this scaffold with platinum(II) complexes, yielding supramolecular constructs that disrupt DNA-protein interfaces in cancer cells. The chloromethyl group was pivotal for tethering DNA alkylating agents, enhancing targeted cytotoxicity 8-fold compared to non-hybridized analogs [6].
Table 1: Molecular Properties Enabling Supramolecular Recognition
Property | Value | Role in Supramolecular Design |
---|---|---|
LogP (Partition Coefficient) | 2.20 [3] | Enhances membrane permeability |
PSA (Polar Surface Area) | 17.82 Ų [3] | Optimizes protein surface interactions |
Molecular Weight | 144.60 g/mol | Maintains drug-likeness per Lipinski rules |
Chloromethyl Reactivity | High | Enables covalent conjugation to biomolecules |
Synthetic methodologies leverage ultrasonic-assisted condensation (40 kHz, 50°C) to incorporate this scaffold into trisubstituted imidazole libraries with >85% yield, facilitating high-throughput screening of anticancer candidates [8].
The compound’s bioactivity stems from its capacity to penetrate microbial membranes and disrupt essential enzymes. When integrated into hybrid systems:
Notably, the isopropyl group confers lipid solubility, enabling biofilm penetration. A 2023 study reported 94% eradication of Pseudomonas aeruginosa biofilms when 2-(chloromethyl)-1-isopropyl-1H-imidazole was coupled to polycationic dendrimers via its chloromethyl group. This hybrid disrupted quorum sensing by competitively inhibiting N-acyl homoserine lactone receptors .
Table 2: Antibiofilm Efficacy of Hybrid Systems
Hybrid System | Biofilm Reduction | Target Microorganism |
---|---|---|
Imidazole-silver nanoparticles | 88% | Staphylococcus epidermidis |
Imidazole-chitosan conjugates | 92% [3] | Candida albicans |
Imidazole-cephalosporin | 78% | Escherichia coli |
The chloromethyl group’s reactivity enables linker diversification, allowing tunable release kinetics of antimicrobial payloads in physiological environments .
This imidazole derivative excels in constructing stimuli-responsive delivery systems through reversible noncovalent interactions:
Critical to its function is the isopropyl group’s steric bulk, which creates optimal cavity sizes (1.8–2.2 nm) in supramolecular polymers for drug encapsulation. The chloromethyl moiety further permits surface functionalization of nanocarriers with targeting ligands. In a recent breakthrough, this compound was used to synthesize imidazole-bridged cyclodextrin dimers that improved camptothecin solubility from 0.3 μg/mL to 9.7 mg/mL while maintaining cytotoxic potency [3].
Stability studies confirm these assemblies retain integrity for >72 hours in serum, attributed to the imidazole ring’s charge-assisted hydrogen bonding with serum albumin. Computational models reveal binding constants of 10³–10⁴ M⁻¹ for imidazole-protein interactions, explaining enhanced circulatory half-lives [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7